2-(((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one
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Description
2-(((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H21FN4O4S and its molecular weight is 456.49. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
- Antitumor Activity : Novel series of 3-benzyl-substituted-4(3H)-quinazolinones, closely related to the queried compound, have been synthesized and demonstrated significant in vitro antitumor activity. These compounds showed broad-spectrum antitumor activity and were found to be more potent compared with the positive control 5-FU. Molecular docking studies indicated that some derivatives inhibited the growth of melanoma cell lines by inhibiting B-RAF kinase, similar to known inhibitors (Al-Suwaidan et al., 2016).
Antimicrobial Applications
- Antimicrobial and Anticonvulsant Activities : Derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones exhibited broad-spectrum activity against various Gram-positive, Gram-negative bacteria, and fungi. Some compounds also showed potent anticonvulsant activity, highlighting the potential for these compounds in developing new antimicrobial and antiepileptic therapies (Rajasekaran et al., 2013).
Antibacterial Properties
- Antibacterial Quinolines : The synthesis of quinolines substituted with thiadiazol/oxadiazol moieties demonstrated promising in vitro antibacterial activity. These compounds were synthesized using microwaves, significantly reducing reaction times and improving yield compared to conventional methods. The best activity was observed in certain derivatives, indicating their potential as effective antibacterial agents (Kidwai et al., 2000).
Antioxidant Activities
- Antioxidant Studies : Quinazolin derivatives have been synthesized and evaluated for their potential as antioxidants against radicals such as DPPH and Nitric oxide (NO). Some derivatives demonstrated higher antioxidant activity than common antioxidants like ascorbic acid, suggesting their utility in developing novel antioxidant therapies (Al-azawi, 2016).
Properties
IUPAC Name |
2-[[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-6-fluoro-3-propylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O4S/c1-4-9-27-21(28)15-10-13(23)5-7-17(15)24-22(27)32-12-19-25-20(26-31-19)16-11-14(29-2)6-8-18(16)30-3/h5-8,10-11H,4,9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCARKNQQXRWGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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